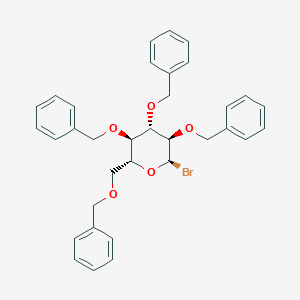
(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran
描述
(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C34H35BrO5 and its molecular weight is 603.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 649.64 g/mol. The compound features a tetrahydropyran ring substituted with multiple benzyloxy groups and a bromo group, which contributes to its unique reactivity and biological profile.
Structural Features:
- Tetrahydropyran Backbone: Provides a stable cyclic structure.
- Benzyloxy Substituents: Enhance lipophilicity and may improve membrane permeability.
- Bromo Group: Potentially increases electrophilicity and may play a role in biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydropyran ring.
- Introduction of benzyloxy groups through alkylation reactions.
- Bromination at the 2-position using brominating agents.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action: Compounds with benzyloxy substitutions have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study: A derivative of this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting potent anticancer activity.
Antimicrobial Properties
Research has also highlighted antimicrobial activities:
- Broad-Spectrum Activity: The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study: In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Target Enzymes: It has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Implications: This inhibition could lead to increased bioavailability of co-administered drugs but may also pose risks for drug-drug interactions.
Data Summary
科学研究应用
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural similarity to biologically active molecules.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance biological activity by participating in halogen bonding interactions with target proteins .
- Antiviral Properties : Research indicates that tetrahydropyran derivatives can inhibit viral replication. The specific interactions of the benzyloxy groups may play a role in enhancing the binding affinity to viral enzymes .
Organic Synthesis
The compound serves as an important intermediate in synthetic organic chemistry.
- Building Block for Complex Molecules : Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex organic compounds. For example, it can be used in the synthesis of glycosides and other carbohydrate derivatives .
- Reactions : This compound can participate in nucleophilic substitutions and coupling reactions due to the presence of the bromine atom, facilitating further functionalization .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Synthesis of Glycosides
Researchers utilized (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran as a precursor to synthesize glycosides with enhanced bioavailability. The study demonstrated improved yields when employing this compound as a starting material compared to traditional methods . -
Case Study 2: Antiviral Research
A study investigated the antiviral properties of similar tetrahydropyran derivatives against HIV. The results indicated that modifications at the bromine position could lead to increased efficacy against viral strains resistant to standard treatments .
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-bromo-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35BrO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYNLXPSTFTJJC-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














